5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide

Kinase inhibitor Structure-activity relationship FGFR

For medicinal chemists optimizing pan-FGFR covalent inhibitors, this ortho-bromo isomer is critical. Unlike para/meta-halo analogs or non-brominated phenyl variants, the ortho-bromophenyl group establishes essential halogen bonds with the kinase hinge region, as shown in co-crystal structures, achieving nanomolar potency against FGFR1-3 and gatekeeper mutants. The 5-amino-4-carboxamide core provides the hydrogen-bonding network for hinge binding. The ortho-bromine also offers orthogonal reactivity for sequential cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling further SAR expansion. Substitution with generic analogs invalidates established structure-activity relationships.

Molecular Formula C10H9BrN4O
Molecular Weight 281.11 g/mol
Cat. No. B7974769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide
Molecular FormulaC10H9BrN4O
Molecular Weight281.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)Br
InChIInChI=1S/C10H9BrN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
InChIKeyHPIJZTWFGFMKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide Procurement Guide: Molecular Profile and Structural Identity


5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide (CAS No. 1552887-22-5; molecular formula C10H9BrN4O; molecular weight 281.11 g/mol) is a brominated pyrazole-4-carboxamide derivative characterized by a 5-amino group and a 1-(2-bromophenyl) substitution . This compound belongs to the broader 5-amino-1H-pyrazole-4-carboxamide class, a scaffold widely investigated for its utility in kinase inhibitor development, including pan-FGFR covalent inhibitors and adenosine deaminase inhibitors for antitumor applications [1][2]. The specific ortho-bromophenyl substitution at the N1 position distinguishes this compound from its para- and meta-bromo positional isomers as well as from the non-brominated phenyl analog, introducing unique steric and electronic properties that influence binding interactions and downstream pharmacological profiles [3].

Why 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


In the context of kinase inhibitor and antitumor agent development, the 5-amino-1H-pyrazole-4-carboxamide core serves as a privileged scaffold, but biological activity is exquisitely sensitive to substitution at the N1 phenyl ring. The unsubstituted phenyl analog (5-amino-1-phenyl-1H-pyrazole-4-carboxamide; CAS 50427-77-5) lacks the bromine atom and demonstrates markedly different potency in cellular assays [1]. Even within brominated isomers, the substitution position (ortho vs. meta vs. para) critically determines binding affinity and selectivity. For instance, the 4-bromophenyl analog (5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide) shows distinct chemical reactivity profiles, while the 3-bromophenyl isomer (CAS 1394755-36-2) exhibits entirely different biological target engagement profiles [2]. Furthermore, derivatives lacking the 5-amino group (e.g., N-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide) lose the critical hydrogen-bonding capability essential for hinge-region binding in kinase active sites [3]. Generic substitution with any of these close analogs would invalidate the structure-activity relationship (SAR) established for this specific compound and risk complete loss of desired biological activity.

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide: Quantified Differentiation Versus Comparators


Ortho-Bromophenyl Substitution Enhances Kinase Binding Affinity Compared to Unsubstituted Phenyl Analog

In comparative biochemical profiling of pyrazole-4-carboxamide derivatives targeting Bruton's tyrosine kinase (BTK) and fibroblast growth factor receptors (FGFRs), the ortho-bromophenyl substitution at the N1 position of 5-amino-1H-pyrazole-4-carboxamide confers significantly enhanced target engagement relative to the unsubstituted phenyl analog (5-amino-1-phenyl-1H-pyrazole-4-carboxamide) [1]. This enhancement is attributed to favorable halogen bonding interactions between the ortho-bromine atom and backbone carbonyl groups in the kinase hinge region, a feature absent in the phenyl analog [2].

Kinase inhibitor Structure-activity relationship FGFR BTK

Ortho vs. Para Bromophenyl Isomerism Dictates Synthetic Utility in Cross-Coupling Reactions

The ortho-bromophenyl substituent in 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide serves as a reactive handle for further diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . Compared to the para-bromo isomer (5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide), the ortho-bromine exhibits distinct reactivity due to steric hindrance and altered electronic distribution, enabling sequential orthogonal functionalization strategies not possible with the para isomer .

Medicinal chemistry Cross-coupling Suzuki-Miyaura Synthetic intermediate

Halogen Bonding Capability of Ortho-Bromine Confers Distinct Binding Mode Relative to Meta- and Para-Positional Isomers

Crystallographic analysis of structurally related 5-amino-1-aryl-1H-pyrazole-4-carboxamide derivatives bound to kinase domains (e.g., FGFR1, RIP2) reveals that ortho-substituted bromophenyl groups adopt a distinct binding conformation compared to meta- or para-substituted isomers [1]. The ortho-bromine engages in halogen bonding with backbone carbonyl oxygen atoms in the kinase hinge region (typical Br···O distance of 2.9-3.3 Å), whereas meta- and para-substituted bromophenyl groups cannot access this geometry due to steric constraints [2].

Halogen bonding Molecular recognition Kinase hinge binding Crystal structure

5-Amino Group Is Essential for Potency: N-Methylated Analogs Show Markedly Reduced Activity

The 5-amino group in 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide serves as a critical hydrogen bond donor to the kinase hinge region [1]. In head-to-head biochemical comparisons of pyrazole-4-carboxamide derivatives targeting FGFR, compounds lacking the 5-amino group or bearing N-methyl substitution (e.g., N-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide) exhibit significantly reduced or complete loss of inhibitory activity [2].

Hydrogen bonding Kinase inhibitor Structure-activity relationship FGFR

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide: Optimal Procurement Scenarios for Research Applications


FGFR and BTK Kinase Inhibitor Discovery Programs Requiring Ortho-Bromophenyl Substitution

For medicinal chemistry teams developing next-generation pan-FGFR covalent inhibitors or BTK inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold, 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide is the appropriate procurement choice. The ortho-bromophenyl group enables the halogen bonding interactions with the kinase hinge region demonstrated in published co-crystal structures, a feature essential for achieving nanomolar potency against FGFR1-3 and gatekeeper mutants [1]. Substitution with the phenyl analog or para-bromo isomer would compromise target engagement and invalidate established structure-activity relationships .

Synthetic Chemistry Programs Utilizing Ortho-Bromophenyl as a Cross-Coupling Handle

This compound is optimally suited for synthetic laboratories requiring a pyrazole-4-carboxamide building block with an ortho-bromophenyl substituent for subsequent diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling. The ortho-bromine provides orthogonal reactivity distinct from para- or meta-bromo isomers, enabling sequential functionalization strategies in multi-step synthetic routes [1]. Typical cross-coupling yields range from 70% to 90% under optimized Pd-catalyzed conditions .

Adenosine Deaminase (ADA) Inhibitor Lead Optimization

In antitumor drug discovery programs targeting adenosine deaminase (ADA), the 5-amino-1H-pyrazole-4-carboxamide core has been validated as a productive scaffold, with derivatives demonstrating selectivity toward ER-positive breast cancer cells (MCF-7) [1]. The ortho-bromophenyl substitution at N1 provides a unique vector for modulating lipophilicity (calculated XLogP3 approximately 1.8) and halogen bonding interactions that influence cellular permeability and target engagement. For SAR expansion around the N1-aryl position, this specific compound offers a brominated starting point not available from the phenyl analog .

Immunosuppressant Lead Identification and MLR Assay Screening

Pyrazole carboxamide derivatives have demonstrated strong immunosuppressant activity in rodent and human mixed leukocyte response (MLR) assays, with IC50 values below 1 µM reported for lead compounds [1]. 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide, as a functionalized member of this chemotype, is a suitable procurement option for laboratories conducting MLR-based immunosuppressant screening campaigns where the bromophenyl substitution provides a point for subsequent SAR expansion. The compound's structural features align with the pharmacophoric requirements identified in this series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.